molecular formula C18H12O2S B575292 2,5-DI(4-Formylphenyl)thiophene CAS No. 193903-62-7

2,5-DI(4-Formylphenyl)thiophene

Cat. No.: B575292
CAS No.: 193903-62-7
M. Wt: 292.352
InChI Key: VORIIBWJNVKTPM-UHFFFAOYSA-N
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Description

2,5-DI(4-Formylphenyl)thiophene: is an organic compound with the molecular formula C18H12O2S and a molecular weight of 292.352 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of two formyl groups attached to the phenyl rings at the 2 and 5 positions of the thiophene ring. The compound is also known by other names such as 4-[5-(4-formylphenyl)thiophen-2-yl]benzaldehyde .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-DI(4-Formylphenyl)thiophene typically involves the formylation of thiophene derivatives. One common method is the Vilsmeier-Haack reaction , where a thiophene derivative is treated with a formylating agent such as N-formylpiperidine . Another method involves the Paal-Knorr synthesis , which is a condensation reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical processes that utilize readily available starting materials and efficient catalytic systems. The use of palladium-catalyzed cross-coupling reactions is common in industrial settings due to their high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2,5-DI(4-Formylphenyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,5-DI(4-Formylphenyl)thiophene involves its interaction with various molecular targets and pathways. The formyl groups can participate in nucleophilic addition reactions , forming covalent bonds with nucleophiles. The thiophene ring can undergo electrophilic aromatic substitution , allowing the compound to interact with electrophilic species . These interactions enable the compound to exert its effects in biological systems, such as inhibiting enzyme activity or disrupting cellular processes .

Comparison with Similar Compounds

Uniqueness: 2,5-DI(4-Formylphenyl)thiophene is unique due to the presence of two formyl groups, which provide additional reactivity and functionality compared to other thiophene derivatives. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-[5-(4-formylphenyl)thiophen-2-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O2S/c19-11-13-1-5-15(6-2-13)17-9-10-18(21-17)16-7-3-14(12-20)4-8-16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORIIBWJNVKTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(S2)C3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60698184
Record name 4,4'-(Thiene-2,5-diyl)dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193903-62-7
Record name 4,4'-(Thiene-2,5-diyl)dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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